molecular formula C8H9NO3 B1431069 3-Methyl-2-pyridinecarboxylic acid 1-oxide methyl ester CAS No. 878207-91-1

3-Methyl-2-pyridinecarboxylic acid 1-oxide methyl ester

Cat. No.: B1431069
CAS No.: 878207-91-1
M. Wt: 167.16 g/mol
InChI Key: YSRBMUMDFAGAAD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-pyridinecarboxylic acid 1-oxide methyl ester typically involves the esterification of 3-methyl-2-pyridinecarboxylic acid with methanol in the presence of a catalyst . The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-pyridinecarboxylic acid 1-oxide methyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of pyridinecarboxylic acid, such as carboxylic acids, alcohols, and substituted esters .

Scientific Research Applications

3-Methyl-2-pyridinecarboxylic acid 1-oxide methyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-2-pyridinecarboxylic acid 1-oxide methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methyl-2-pyridinecarboxylic acid 1-oxide methyl ester include:

Uniqueness

What sets this compound apart from these similar compounds is its unique structural configuration, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

3-Methyl-2-pyridinecarboxylic acid 1-oxide methyl ester, also known as 2-(methoxycarbonyl)-3-methylpyridine 1-oxide, is a chemical compound with the molecular formula C8H9NO3. This compound has garnered attention for its biological activity and potential applications in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the esterification of 3-methyl-2-pyridinecarboxylic acid with methanol, often facilitated by a catalyst. The reaction conditions are crucial for optimizing yield and purity, with controlled temperature and pressure being standard practices in both laboratory and industrial settings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, acting as a ligand that binds to enzymes or receptors. This interaction can modulate enzyme activity and influence various metabolic pathways.

Key Mechanisms:

  • Enzyme Interaction: The compound may inhibit or activate specific enzymes involved in metabolic processes.
  • Receptor Binding: It can bind to cellular receptors, potentially affecting signal transduction pathways.

Antimicrobial Activity

Research has indicated that derivatives of pyridinecarboxylic acids exhibit antimicrobial properties. For instance, studies have shown that similar compounds possess significant antibacterial and antifungal activities. Although specific data on this compound is limited, its structural similarity suggests potential efficacy against microbial pathogens .

Case Studies

  • Antioxidant Activity: In studies involving related compounds, antioxidant properties were assessed through DPPH radical scavenging assays. These studies suggest that the compound may exhibit protective effects against oxidative stress, which is crucial for preventing cellular damage .
  • Enzyme Inhibition Studies: Investigations into enzyme inhibition have revealed that certain pyridine derivatives can affect enzymes involved in metabolic pathways. Similar studies on this compound could elucidate its potential as an inhibitor or activator of key metabolic enzymes.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialPotential antibacterial activity
AntioxidantRadical scavenging ability
Enzyme InteractionModulation of metabolic pathways

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Methyl-2-pyridinecarboxylic acid 1-oxide methyl ester, and how do reaction conditions influence yields?

  • Methodology :

  • Esterification : React 3-Methyl-2-pyridinecarboxylic acid 1-oxide with methanol under acidic catalysis (e.g., H₂SO₄) or via diazomethane methylation. Monitor progress by TLC or LCMS .
  • Oxidation : If starting from 3-Methyl-2-pyridinecarboxylic acid methyl ester, use peracetic acid or mCPBA to introduce the 1-oxide group. Optimize stoichiometry (1.2–1.5 equivalents oxidant) and reaction time (4–6 hrs) to minimize over-oxidation .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) for isolation. Confirm purity via HPLC (>95%) and NMR .

Q. How do researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • LCMS/HPLC : Use reverse-phase C18 columns with mobile phases like water/acetonitrile (0.1% formic acid). Retention time consistency (e.g., ~0.88 min in SQD-FA05 method) and mass spectra (e.g., m/z 531 [M-H]⁻) validate identity .
  • NMR : Compare ¹H/¹³C NMR peaks with reference spectra. Key signals include methyl ester (~3.8 ppm, singlet), pyridine ring protons (6.5–8.5 ppm), and oxide group shifts .
  • Elemental Analysis : Verify C/H/N/S ratios (e.g., <0.3% deviation from theoretical values) .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-oxidation or ester hydrolysis) be minimized during synthesis?

  • Methodology :

  • Controlled Oxidation : Use low-temperature (−10°C to 0°C) conditions with peracetic acid to limit over-oxidation. Monitor reaction progress via in-situ IR for carbonyl/oxide group formation .
  • Protecting Groups : Protect the carboxylic acid intermediate with tert-butyl groups before oxidation to prevent ester hydrolysis. Deprotect with TFA post-oxidation .
  • Kinetic Studies : Perform time-resolved LCMS to identify side products (e.g., di-oxides or ring-opened derivatives). Adjust reagent addition rates accordingly .

Q. What strategies are effective for resolving stereochemical ambiguities in derivatives of this compound?

  • Methodology :

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with heptane/ethanol/isopropanol gradients to separate enantiomers. Validate with polarimetry or CD spectroscopy .
  • Crystallography : Grow single crystals (e.g., in ethyl acetate/hexane) for X-ray diffraction to assign absolute configurations. Compare with computational models (DFT) .
  • Dynamic NMR : Analyze coalescence temperatures for diastereomers to determine rotational barriers in substituents (e.g., methyl groups) .

Q. How do researchers address discrepancies in reported bioactivity data for this compound?

  • Methodology :

  • Batch Reproducibility : Re-synthesize the compound under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to confirm purity and activity .
  • Assay Validation : Cross-test in multiple bioassays (e.g., enzyme inhibition vs. cell-based assays). Correlate structural variations (e.g., oxide group position) with activity trends .
  • Meta-Analysis : Compare literature data (e.g., IC₅₀ values) while accounting for methodological differences (e.g., buffer pH, incubation times) .

Q. Critical Challenges and Solutions

  • Instability of 1-oxide Group : Store the compound under nitrogen at −20°C to prevent degradation. Use stabilizers like BHT in solution phases .
  • Low Solubility : Co-solvent systems (DMSO/water or THF/PBS) enhance solubility for biological assays .

Properties

IUPAC Name

methyl 3-methyl-1-oxidopyridin-1-ium-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-4-3-5-9(11)7(6)8(10)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRBMUMDFAGAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=CC=C1)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 3-methylpicolinate (2 g, 14.8 mmol) and m-CPBA (3 g, 17.8 mmol) in DCM (35 mL) was stirred at RT overnight. Then the mixture was washed with NaHSO3 (a.q.) and concentrated in vacuum. The residue was purified by column chromatography (DCM:MeOH=200:1) to give the product of 2-(methoxycarbonyl)-3-methylpyridine 1-oxide (1.89 g, yield: 79%). 1H-NMR (CDCl3, 400 MHz) δ 8.05 (d, J=6.0 Hz, 1H), 7.18 (t, J=8.4 Hz, 1H), 7.10 (d, J=8.0 Hz, 1H), 3.95 (s, 3H), 2.23 (s, 3H). MS (M+H)+: 168.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
3-Methyl-2-pyridinecarboxylic acid 1-oxide methyl ester
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
3-Methyl-2-pyridinecarboxylic acid 1-oxide methyl ester
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
3-Methyl-2-pyridinecarboxylic acid 1-oxide methyl ester
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
3-Methyl-2-pyridinecarboxylic acid 1-oxide methyl ester

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